Torsemide Carboxylic Acid

Description

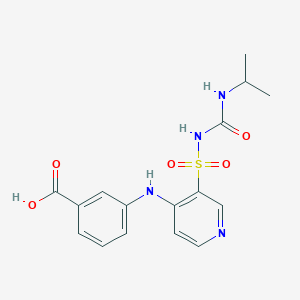

Structure

2D Structure

Properties

IUPAC Name |

3-[[3-(propan-2-ylcarbamoylsulfamoyl)pyridin-4-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5S/c1-10(2)18-16(23)20-26(24,25)14-9-17-7-6-13(14)19-12-5-3-4-11(8-12)15(21)22/h3-10H,1-2H3,(H,17,19)(H,21,22)(H2,18,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPRBNDLCZQUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biotransformation Pathways and Enzymatic Mechanisms of Formation

Quantification in Human Excreta (Urine)

Torsemide (B1682434) carboxylic acid (M5) is the most abundant metabolite of torsemide found in human urine. oup.comsahpra.org.za Following oral administration of torsemide, a significant portion is metabolized and excreted. Studies quantifying the urinary excretion of torsemide and its metabolites have shown that M5 accounts for the largest fraction of the excreted dose. On average, approximately 34% of a single oral dose of torsemide is recovered in the urine as the M5 metabolite. drugs.comfda.govnih.gov This is substantially higher than the excretion of the unchanged parent drug (around 21-25%) and other metabolites like M1 (about 12%) and M3 (about 2-3%). drugs.comfda.govoup.comnih.gov

The quantification of torsemide carboxylic acid in urine is typically performed using high-performance liquid chromatography (HPLC) methods. oup.comnih.govresearchgate.net These analytical techniques allow for the simultaneous determination of torsemide and its major metabolites. For instance, a developed HPLC method with electrochemical detection demonstrated linearity for M5 over a concentration range up to 7 µg/mL, with a limit of quantitation as low as 1 ng/mL. oup.comresearchgate.net Such methods are crucial for pharmacokinetic studies, providing precise measurements of the extent of metabolic conversion and renal elimination. oup.comnih.govnih.gov

Urinary Excretion Profile After a Single Oral Dose of Torsemide

| Compound | Percentage of Dose Recovered in Urine |

|---|---|

| This compound (M5) | ~34-44% |

| Unchanged Torsemide | ~21-25% |

| Metabolite M1 | ~11-12% |

| Metabolite M3 | ~2-3% |

Note: Values are approximate and can vary between studies. drugs.comfda.govsahpra.org.zanih.gov

Influence of Physiological Conditions on Metabolic Clearance

The clearance of torsemide and its metabolites, including this compound, can be significantly altered by certain physiological and pathological conditions, most notably renal impairment and hepatic cirrhosis.

Renal Impairment: In individuals with chronic renal failure, the pharmacokinetics of torsemide itself are not drastically changed because its clearance is primarily hepatic (approximately 80%). drugs.comdrugbank.com Total plasma clearance of torsemide remains largely unaltered, and the elimination half-life is not significantly affected. nih.govnih.govresearchgate.net However, the renal clearance of torsemide metabolites, including the carboxylic acid metabolite M5, is markedly decreased in proportion to the decline in renal function. drugs.comnih.govdrugbank.com This leads to a significant prolongation of the elimination half-lives of metabolites M1, M3, and M5. nih.govnih.gov Despite this prolonged half-life, studies have suggested that accumulation of M5 does not occur during chronic treatment in patients with end-stage renal disease. nih.gov

Pharmacokinetic Changes of Torsemide Metabolites in Disease States

| Condition | Effect on Torsemide Total Clearance | Effect on M5 Elimination Half-Life |

|---|---|---|

| Renal Impairment | Not significantly altered | Markedly prolonged |

| Hepatic Cirrhosis | Reduced by ~50% | Slightly increased |

Advanced Analytical Methodologies for Quantification and Characterization

Chromatographic and Spectrometric Techniques for Detection and Quantification

The quantification of Torsemide (B1682434) Carboxylic Acid, also known as metabolite M5, in complex biological samples necessitates the use of highly sensitive and selective analytical techniques. oup.com Chromatographic methods, particularly when coupled with various detectors, are the cornerstone of its analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., Electrochemical, UV)

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the analysis of Torsemide Carboxylic Acid. Different detection modes can be employed to achieve the desired sensitivity and selectivity.

An HPLC method with electrochemical detection has been successfully developed for the simultaneous determination of torsemide and this compound (M5) in human urine. oup.comnih.gov This method utilizes a C18 µBondapack column and a water-acetonitrile mobile phase (80:20, v/v, pH 3), allowing for the complete separation of both compounds from endogenous urine components. oup.com Amperometric quantitation is performed at a glassy carbon electrode set to +1300 mV versus Ag-AgCl. oup.com This electrochemical detection provides high sensitivity, which is necessary due to the low concentrations of the analyte in biological samples. oup.com The retention time for this compound under these conditions is approximately 5.0 minutes. oup.com

Another approach involves an improved HPLC method with UV detection for the simultaneous determination of torsemide and its metabolites, including M5, in plasma. nih.gov This robust, selective, and sensitive method uses a CN-column with a mobile phase of perchloric acid (0.02 M, pH 2.5)/acetonitrile (90/10, v/v). nih.gov

The following table summarizes the chromatographic conditions for the HPLC analysis of this compound.

Interactive Data Table: HPLC Chromatographic Conditions for this compound Analysis| Parameter | HPLC-Electrochemical Detection oup.com | HPLC-UV Detection nih.gov |

|---|---|---|

| Column | C18 µBondapack | CN-column |

| Mobile Phase | Water:Acetonitrile (80:20, v/v), pH 3 | Perchloric acid (0.02 M, pH 2.5):Acetonitrile (90:10, v/v) |

| Flow Rate | 1.75 mL/min | Not Specified |

| Detection | Amperometric at +1300 mV | UV |

| Retention Time | 5.0 min | Not Specified |

Coupled Mass Spectrometry (LC-MS, ESI-MS/MS) for Enhanced Sensitivity and Selectivity

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of this compound in biological matrices. Electrospray ionization (ESI) is a commonly used ionization technique for this purpose. nih.govresearchgate.net

While many LC-MS/MS methods focus on the parent drug, torsemide, the principles are applicable to its metabolites. For instance, a sensitive and selective HPLC-ESI-MS method was developed for torsemide in human plasma, which can be adapted for its metabolites. nih.gov This method employed an Inertsil ODS-3 column and a mobile phase of methanol (B129727) with 10 mM ammonium (B1175870) formate (B1220265) (60:40, v/v). nih.gov Detection was carried out in the negative ionization mode. nih.gov

The use of LC-MS allows for the characterization of degradation products and the establishment of fragmentation patterns. bg.ac.rs For the analysis of torsemide and its impurities, ESI in positive ionization mode has been utilized, with selected ion monitoring (SIM) of protonated molecular ions. researchgate.net The development of such methods often involves a systematic approach to optimize parameters like the mobile phase composition and pH to achieve the best separation and ionization efficiency. nih.gov

Method Development and Validation in Complex Biological Matrices

The development and validation of analytical methods for this compound in biological fluids like plasma and urine are critical to ensure the reliability of the results. This process involves optimizing sample preparation, assessing potential interferences, and rigorously evaluating key validation parameters.

Optimized Sample Preparation and Extraction Procedures (e.g., Solid-Phase Extraction)

Effective sample preparation is crucial to remove interfering endogenous components from biological matrices and to concentrate the analyte of interest. Solid-phase extraction (SPE) is a widely used technique for the cleanup of plasma and urine samples before the analysis of this compound. oup.comnih.gov

A method for the simultaneous determination of torsemide and M5 in human urine employs an SPE cleanup under acidic conditions. oup.com This involves conditioning a C2 disposable cartridge, loading the acidified urine sample, washing with phosphoric acid and deionized water, and finally eluting the analytes with methanol. oup.comscispace.com

Another study describes the use of SPE with C2-cartridges for the cleanup of plasma samples for the analysis of torsemide and its metabolites, including M5. nih.gov The recoveries of this compound from plasma and urine using SPE have been reported to be high, demonstrating the efficiency of this extraction technique. nih.gov

The following table presents the recovery data for this compound using solid-phase extraction.

Interactive Data Table: Recovery of this compound using Solid-Phase Extraction| Biological Matrix | Recovery (%) | Reference |

|---|---|---|

| Plasma | 95.6 | nih.gov |

| Urine | 76.5 | nih.gov |

| Urine | 78 | oup.com |

Assessment of Matrix Effects and Ionization Interference

When using mass spectrometry-based methods, the assessment of matrix effects is a critical validation step. The matrix effect refers to the suppression or enhancement of the analyte's ionization due to co-eluting endogenous components from the biological sample. nih.gov

While specific data on the matrix effect for this compound is limited, studies on the parent drug, torsemide, provide valuable insights. In one HPLC-ESI-MS method for torsemide, the matrix effect was evaluated by comparing the peak areas of the analyte spiked into post-extraction residue of blank plasma with those of standard solutions. nih.gov The results indicated that the matrix effect from plasma was negligible for torsemide. nih.gov

Ionization interference can also occur between a drug and its metabolites, especially when they co-elute. nih.gov This can lead to an under or overestimation of the analyte concentration. Strategies to mitigate this include optimizing chromatographic separation to resolve the parent drug from its metabolites and using a stable isotope-labeled internal standard. nih.gov

Validation Parameters: Linearity, Accuracy, Precision, Limits of Detection and Quantification

A comprehensive validation of the analytical method is performed to ensure its performance characteristics are suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

For the HPLC-electrochemical detection method for this compound (M5) in urine, linearity was established over a concentration range of 2 ng/mL to 7 µg/mL with a correlation coefficient of 0.9998. oup.com The accuracy and precision of methods for this compound have been demonstrated to be within acceptable limits.

The following table summarizes the validation parameters for the quantification of this compound.

Interactive Data Table: Validation Parameters for this compound (M5) Quantification| Parameter | Value | Biological Matrix | Method | Reference |

|---|---|---|---|---|

| Linearity Range | 2 ng/mL - 7 µg/mL | Urine | HPLC-Electrochemical | oup.com |

| Correlation Coefficient (r) | 0.9998 | Urine | HPLC-Electrochemical | oup.com |

| Limit of Quantification (LOQ) | 1 ng/mL | Urine | HPLC-Electrochemical | oup.com |

| Intra-day Precision (%RSD) | 1.51 | Urine | HPLC-Electrochemical | oup.com |

| Inter-day Precision (%RSD) | 4.92 | Urine | HPLC-Electrochemical | oup.com |

| Calibration Range | 20 - 1000 ng/mL | Plasma | HPLC-UV | nih.gov |

| Coefficient of Variation | < 10% | Plasma | HPLC-UV | nih.gov |

Application in Pharmacokinetic Research

The quantification of this compound, a major metabolite of torsemide also known as M5, is crucial for pharmacokinetic studies. researchgate.netebi.ac.uk Various advanced analytical methods have been developed and validated for its determination in complex biological matrices like human plasma and urine. researchgate.net

High-performance liquid chromatography (HPLC) is a foundational technique employed for this purpose. An HPLC method coupled with electrochemical detection (ED) has been described for the simultaneous determination of torsemide and its M5 metabolite in human urine. researchgate.netebi.ac.uk This method involves a solid-phase extraction (SPE) for sample cleanup, followed by separation on a C18 µBondapack column. researchgate.netebi.ac.uk The use of a water-acetonitrile mobile phase (80:20, v/v, pH 3) allows for complete separation from interfering substances in the urine. researchgate.netebi.ac.uk Quantification is achieved amperometrically at a glassy carbon electrode. researchgate.netebi.ac.uk This assay has demonstrated linearity for the metabolite up to 7 µg/mL with excellent reproducibility, showing a relative standard deviation of less than 2% in intraday and 5% in interday assays. researchgate.netebi.ac.uk The mean extraction recovery for M5 from urine was reported to be 78%, with a limit of quantitation (LOQ) of 1 ng/mL. researchgate.netebi.ac.uk

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity. nih.gov A high-performance liquid chromatography with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS) method has been developed for determining torsemide in human plasma, a technique also applicable to its metabolites. nih.gov This approach provides rapid and selective quantification. nih.gov For instance, one such method for the parent drug, torsemide, demonstrated a linearity range of 1–2500 ng/mL in human plasma with an accuracy between 94.05% and 103.86%. nih.gov The extraction recovery efficiency for torsemide was between 84.20% and 86.47%. nih.gov While these specific validation metrics are for the parent compound, they highlight the suitability of LC-MS/MS for pharmacokinetic analyses of torsemide and its metabolites. nih.gov Other methods, including HPLC with UV detection, have also been established for the analysis of torsemide in plasma. nih.govmedigraphic.com

The table below summarizes key performance characteristics of a validated analytical method for determining torsemide and its carboxylic acid metabolite.

Table 1: Performance Characteristics of an HPLC-Electrochemical Detection Method for Torsemide and this compound (M5) in Human Urine

| Analyte | Linearity Range | Limit of Quantitation (LOQ) | Mean Extraction Recovery | Intraday RSD | Interday RSD |

|---|---|---|---|---|---|

| Torsemide | Up to 7 µg/mL | 8 ng/mL | 60% | < 2% | < 5% |

| This compound (M5) | Up to 7 µg/mL | 1 ng/mL | 78% | < 2% | < 5% |

Data sourced from a study by Rodríguez-Pérez et al., as cited in multiple sources. researchgate.netebi.ac.uk

Application in Environmental Monitoring

The widespread use of pharmaceuticals has led to their presence as micropollutants in the aquatic environment. Torsemide and its metabolites, including this compound, are among the compounds detected in various stages of the urban water cycle. researchgate.netresearchgate.net this compound, also referred to in environmental studies as carboxytorasemide (TP 378a), is a key transformation product (TP) found in environmental samples. ebi.ac.ukresearchgate.net

Studies have confirmed the presence of the parent compound, torsemide, in all investigated wastewater treatment plant (WWTP) samples and in surface waters impacted by wastewater. ebi.ac.ukresearchgate.netresearchgate.net The maximum detected concentration for torsemide itself was approximately 350 ng/L. ebi.ac.ukresearchgate.net While many potential transformation products exist, only a few are consistently detected in environmental samples. ebi.ac.ukresearchgate.net

This compound is one of the most frequently observed of these transformation products. ebi.ac.ukresearchgate.net Research indicates that another human metabolite, hydroxytorasemide, is likely transformed into this compound during the wastewater treatment process. ebi.ac.ukresearchgate.net This is supported by laboratory experiments showing that this compound is less susceptible to microbial degradation. ebi.ac.ukresearchgate.net Consequently, this compound has been detected in all investigated WWTP effluents and surface waters. uni-tuebingen.de Based on monitoring data, it is estimated that the concentration of this compound could reach up to 1 µg/L (or 1000 ng/L) in wastewater matrices, highlighting its persistence and potential as an environmental marker. ebi.ac.ukresearchgate.netuni-tuebingen.de

Table 2: Environmental Concentrations of Torsemide and its Carboxylic Acid Metabolite

| Compound | Matrix | Maximum Detected/Estimated Concentration |

|---|---|---|

| Torsemide | WWTPs | ~350 ng/L |

| Torsemide | Surface Waters | ~70 ng/L |

| This compound (Carboxytorasemide) | WWTP Effluents & Surface Waters | Estimated up to 1 µg/L |

Data sourced from studies by Trautwein et al. and related research. ebi.ac.ukresearchgate.netuni-tuebingen.de

Pharmacological and Toxicological Implications

Evaluation of Biological Activity and Receptor Interactions

The defining characteristic of Torsemide (B1682434) Carboxylic Acid is its lack of pharmacological activity, particularly in contrast to its parent compound.

Torsemide Carboxylic Acid (M5) is consistently identified as the major metabolite of Torsemide in humans, and it is unequivocally considered biologically inactive. drugs.comfda.govfda.gov Multiple studies confirm that this carboxylic acid derivative does not possess diuretic properties. core.ac.uknih.gov For practical purposes, the metabolic conversion of Torsemide to M5 represents a termination of the drug's diuretic action. fda.gov This inactivation is a key feature of Torsemide's metabolism, distinguishing M5 from other metabolic products.

The metabolism of Torsemide produces several metabolites, but only M5 is completely inactive. In contrast, the parent drug, Torsemide, is a potent diuretic that acts on the thick ascending limb of the loop of Henle. nih.gov Other lesser metabolites, M1 and M3, retain some degree of pharmacological effects. drugs.comfda.gov Specifically, metabolite M1 exhibits approximately one-tenth of the diuretic effect of Torsemide, while metabolite M3 has a diuretic potency comparable to the parent compound. core.ac.uk However, the systemic exposure to these active metabolites is significantly lower than that of Torsemide itself. drugs.comfda.gov In healthy individuals, approximately 80% of the diuretic effect is attributed to the parent drug, Torsemide. core.ac.uk The complete lack of activity in M5 is therefore a significant point of differentiation in the metabolic profile of Torsemide.

Table 1: Comparative Diuretic Activity of Torsemide and its Metabolites

| Compound | Metabolite Designation | Diuretic Activity Relative to Torsemide |

|---|---|---|

| Torsemide | Parent Compound | Fully Active |

| Hydroxytorsemide | M1 | ~10% Activity core.ac.uk |

| 4-Hydroxytorsemide | M3 | Approximately Equal Activity core.ac.uk |

| This compound | M5 | Biologically Inactive drugs.comfda.govfda.gov |

Toxicological Assessment and Safety Profile

The safety profile of this compound is largely defined by its inert nature, though the biotransformation process itself warrants consideration.

As the primary inactive metabolite, this compound (M5) is not considered to contribute to the pharmacologically-driven toxicities associated with loop diuretics, such as excessive diuresis, electrolyte imbalance, or hypotension. drugs.comfda.govcore.ac.uk Its formation is part of the clearance pathway that terminates the drug's primary effects. fda.gov

While this compound itself is stable, the broader metabolic pathway of Torsemide involves processes that could theoretically form reactive intermediates. The biotransformation of certain drugs can lead to the formation of highly reactive electrophiles like quinone imines, which can be a concern for toxicity. ebi.ac.uk this compound (M5) is formed from the oxidation of the active metabolite M1. nih.gov The enzymatic processes involved in these oxidative steps are areas where such reactive species could potentially be generated. However, specific studies directly linking the metabolism of Torsemide to clinically significant toxicity from quinone imine formation are not prominent in the reviewed literature.

Environmental Toxicological Relevance

The presence of pharmaceutical metabolites in the environment is a growing area of scientific focus. Research has confirmed the detection of Torsemide and its metabolites in aquatic environments. Specifically, this compound (referred to as carboxytorasemide) has been identified as one of the most frequently detected transformation products in wastewater treatment plant samples and wastewater-impacted surface waters. ebi.ac.uk Its persistence and that of the parent compound, which has been found in concentrations up to 350 ng/L, highlight its relevance in environmental toxicology assessments. ebi.ac.uk

Table 2: Summary Profile of this compound (M5)

| Feature | Description | Source(s) |

|---|---|---|

| Identity | Major human metabolite of Torsemide | drugs.comfda.gov |

| Formation | Oxidation of the methyl group of the phenyl ring, via metabolite M1 | core.ac.uknih.gov |

| Diuretic Activity | Biologically inactive | drugs.comfda.govfda.govcore.ac.uk |

| Role in Metabolism | Terminates the diuretic action of the parent drug | fda.gov |

| Environmental Presence | Detected in wastewater and surface water | ebi.ac.uk |

Assessment of Persistence and Degradation in Aquatic Ecosystems

The persistence of a pharmaceutical metabolite in the environment is determined by its resistance to degradation processes. Studies have shown that this compound, also identified as carboxytorasemide (TP 378a), is frequently detected in wastewater treatment plant (WWTP) effluents and surface waters that are impacted by wastewater. nih.gov

Research into the transformation of torsemide has revealed that this compound is a significant and persistent entity. nih.gov It is formed from the further oxidation of another human metabolite, hydroxytorasemide. nih.gov Laboratory-based microbial degradation experiments have demonstrated that this compound is less susceptible to microbial breakdown compared to its precursor, hydroxytorasemide. nih.gov This lower rate of microbial degradation contributes to its persistence in aquatic systems. As a result of its formation and persistence, it has been estimated that concentrations of this compound could reach up to 1 µg L⁻¹ in certain wastewater matrices. nih.gov

The table below summarizes key findings regarding the persistence and degradation of this compound in aquatic environments.

| Parameter | Finding | Reference |

|---|---|---|

| Common Name | This compound (carboxytorasemide, TP 378a, M5) | drugs.comnih.govnih.gov |

| Origin | Major human metabolite and environmental transformation product of Torsemide. | drugs.comnih.gov |

| Occurrence | Frequently detected in wastewater treatment plant (WWTP) samples and wastewater-impacted surface waters. | nih.gov |

| Microbial Degradation | Exhibits lower microbial degradation in laboratory experiments compared to its precursor, hydroxytorasemide. | nih.gov |

| Estimated Concentration | Can reach approximately 1 μg L⁻¹ in investigated wastewater matrices. | nih.gov |

Potential Ecotoxicological Impact as an Environmental Transformation Product

While the presence and persistence of this compound in aquatic ecosystems are established, specific data on its ecotoxicological impact remains limited. However, insights can be drawn from its known biological activity in mammals and by comparing it to transformation products of similar pharmaceuticals.

In humans, this compound (referred to as metabolite M5) is considered biologically inactive. drugs.com This suggests that its potential for target-specific pharmacological effects in non-target aquatic organisms may be low. Supporting this, a toxicological study in cats found that this main human metabolite showed no ototoxic (ear-damaging) effects, even when administered in excessive doses. nih.gov

Despite its apparent inactivity in mammalian systems, the environmental risk of pharmaceutical transformation products should not be dismissed. It is a recognized principle in ecotoxicology that the metabolites or degradation products of a drug can exhibit different, and sometimes greater, toxicity than the parent compound. nih.gov For instance, studies on the related diuretic furosemide (B1674285) have shown that some of its biotic environmental transformation products can have a higher toxicity than furosemide itself. nih.gov

The general class of carboxylic acids can also pose a risk to aquatic ecosystems, primarily through altering pH, although this is highly dependent on the specific compound's properties and concentration. researchgate.net The potential risks associated with pharmaceutical transformation products in the environment underscore the need for specific ecotoxicological testing. nih.gov Without such data for this compound, a comprehensive environmental risk assessment is challenging.

The following table contrasts the known toxicological information for this compound with the general ecotoxicological concerns for pharmaceutical transformation products.

| Aspect | Known Information for this compound (M5) | General Concerns for Transformation Products | Reference |

|---|---|---|---|

| Biological Activity | Considered biologically inactive in humans. | Can be as active or more active than the parent compound. | drugs.com |

| Mammalian Toxicity | Showed no ototoxic action in cats at excessive doses. | Toxicity can be higher, lower, or of a different nature than the parent drug. | nih.gov |

| Ecotoxicity | Specific data for aquatic organisms is largely unavailable. | Metabolites of other diuretics (e.g., furosemide) have shown higher toxicity than the parent compound. | nih.gov |

| Environmental Risk Assessment | Often not conducted for generic drugs, leading to data gaps. | Considered a critical component for understanding the environmental impact of pharmaceuticals. | hpra.ie |

Chemical Synthesis, Impurity Profiling, and Advanced Structural Analysis

Synthetic Approaches for Torsemide (B1682434) Carboxylic Acid

The availability of pure reference standards is a prerequisite for the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs). Torsemide Carboxylic Acid is synthesized for this purpose, serving as a benchmark in analytical testing.

Laboratory Synthesis for Reference Standard Preparation

The laboratory synthesis of this compound as a reference standard is a specialized process, often conducted via custom synthesis by chemical manufacturers. simsonpharma.comchromatoscientific.com While specific, detailed synthetic pathways for this particular compound are not extensively published in mainstream literature, the general approach often involves modifying synthetic routes used for Torsemide and its other related substances.

The synthesis of many Torsemide-related compounds starts from a key intermediate, 4-(m-tolylamino)pyridine-3-sulfonamide, also known as Torsemide Related Compound A or Impurity B. thieme-connect.comresearchgate.netsigmaaldrich.com From this central building block, various impurities and related substances can be prepared in one or two steps. thieme-connect.comresearchgate.net For instance, the synthesis of Torsemide itself involves the reaction of this intermediate with isopropyl isocyanate. google.comgoogle.com It is plausible that the synthesis of this compound involves reacting the 4-(m-tolylamino)pyridine-3-sulfonamide intermediate with a suitable benzoic acid derivative under controlled conditions to yield the final product. The availability of these synthesized reference standards is critical for the quality control processes in pharmaceutical manufacturing. thieme-connect.comresearchgate.net

Impurity Profiling in Pharmaceutical Manufacturing

The control of impurities is a critical aspect of pharmaceutical manufacturing, mandated by regulatory bodies to ensure drug safety and quality. This involves identifying and characterizing impurities that arise during synthesis and degradation.

Identification and Characterization of Synthetic Impurities

During the manufacturing process of Torsemide, several process-related impurities can be formed. These synthetic impurities may arise from starting materials, intermediates, or side reactions. Pharmacopoeias like the USP and EP list several specified impurities. thieme-connect.com Key synthetic impurities include:

4-(3-methylphenylamino)-3-pyridinesulfonamide (Impurity R2 / Related Compound A) : This is a crucial intermediate in the synthesis of Torsemide. sigmaaldrich.comresearchgate.net

N-(ethylaminocarbonyl)-4-(3-methylphenylamino)- 3-pyridinesulfonamide (Impurity R3) : This impurity can form from a parallel reaction if ethylisocyanate is present. researchgate.net

N-(butylaminocarbonyl)- 4-(3-methylphenylamino)-3-pyridinesulfonamide (Impurity R6) : Similar to R3, this impurity can result from the presence of butylisocyanate. researchgate.net

3,4-dihydro-4-(3-methylphenyl)-2H-pyrido[4,3-e]-1,2,4- thiadiazine-1,1-dioxide (Impurity R4) . researchgate.net

Ethyl {[4-(3-tolylamino)pyridin-3-yl]sulfonyl}carbamate (Torsemide Related Compound E) . uspnf.comsigmaaldrich.com

The following table summarizes some of the known synthetic impurities of Torsemide.

| Impurity Name/Designation | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Torsemide Related Compound A (Impurity R2) | 4-[(3-methylphenyl)amino]pyridine-3-sulfonamide | C₁₂H₁₃N₃O₂S | 263.32 |

| Torsemide Related Compound E | Ethyl {[4-(3-tolylamino)pyridin-3-yl]sulfonyl}carbamate | C₁₅H₁₇N₃O₄S | 335.38 |

| Impurity R3 | N-(ethylaminocarbonyl)-4-(3-methylphenylamino)-3-pyridinesulfonamide | C₁₅H₁₈N₄O₃S | 334.39 |

| Impurity R6 / Related Compound D | N-(butylcarbamoyl)-4-(3-tolylamino)pyridine-3-sulfonamide | C₁₇H₂₂N₄O₃S | 362.45 |

This table is generated based on data from multiple sources. sigmaaldrich.comresearchgate.netsigmaaldrich.compharmaffiliates.comsimsonpharma.com

Degradation Product Analysis

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that could form during storage. bg.ac.rstandfonline.com Torsemide has been shown to degrade under various stress conditions. tandfonline.comresearchgate.net

Significant degradation of Torsemide occurs in acidic, neutral, and alkaline solutions, particularly when subjected to elevated temperatures. bg.ac.rstandfonline.com The primary degradation product formed under these hydrolytic conditions is Impurity R2 (4-(3-methylphenylamino)-3-pyridinesulfonamide). bg.ac.rstandfonline.comresearchgate.net This suggests that the sulfonylurea linkage is the most labile part of the molecule under these conditions. researchgate.net

Under oxidative stress, such as exposure to hydrogen peroxide, Torsemide shows slight instability, leading to the formation of two main degradation products: Torsemide N-oxide and degradation product R2 N-oxide. bg.ac.rstandfonline.com In contrast, the drug is found to be relatively stable under photolytic stress conditions, with no significant degradation observed. bg.ac.rstandfonline.com The solid form of Torsemide is also generally stable. bg.ac.rstandfonline.comresearchgate.net

Structural Elucidation and Confirmation

The unambiguous identification of impurities and degradation products requires sophisticated analytical techniques capable of providing detailed structural information.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful and indispensable tool in the structural elucidation of pharmaceutical impurities like this compound. nih.govamericanpharmaceuticalreview.comdelpharm.com Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement of a molecule, which allows for the determination of its elemental composition or molecular formula. americanpharmaceuticalreview.com

This technique, often coupled with liquid chromatography (LC-HRMS), is used to analyze complex mixtures and isolate components for precise mass measurement. nih.gov For a compound like this compound, HRMS can confirm its proposed molecular formula by matching the experimentally measured mass with the theoretical mass calculated from the formula. The high accuracy of HRMS helps to distinguish between different compounds that may have the same nominal mass but different elemental compositions. americanpharmaceuticalreview.com

Further structural information is obtained using tandem mass spectrometry (MS/MS or MSn), where ions of the compound of interest are fragmented, and the masses of the resulting fragments are analyzed. researchgate.netnih.gov This fragmentation pattern provides a fingerprint of the molecule, revealing information about its substructures and confirming the identity of known impurities or helping to deduce the structure of unknown ones. nih.govscispace.com For instance, the mass spectrum of a key Torsemide degradation product shows a molecular ion peak at m/z 263, corresponding to the structure of Impurity R2. researchgate.net

The table below details the molecular information for this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 113844-99-8 | C₁₆H₁₈N₄O₅S | 378.4 |

This table is generated based on data from multiple sources. chromatoscientific.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (Implied)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation and confirmation of organic molecules like this compound. While specific spectral data is proprietary to manufacturers, the expected NMR characteristics can be inferred from the compound's structure and general spectroscopic principles. nih.gov The analysis provides precise information about the molecular framework by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For this compound, the ¹H NMR spectrum would display several characteristic signals. The most distinct signal would be for the carboxylic acid proton (-COOH), which is expected to appear as a broad singlet in the highly deshielded region of the spectrum, typically around 10-12 ppm. libretexts.org This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding. pressbooks.pub Other signals would correspond to the protons on the aromatic rings and the isopropyl group, with their specific chemical shifts and splitting patterns providing definitive evidence of the compound's connectivity.

Below is a table summarizing the anticipated NMR spectral features for the structural confirmation of this compound.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Signal Characteristics |

| ¹H | Carboxylic Acid (-COOH) | ~10-12 | Broad Singlet |

| ¹H | Aromatic Protons | ~7-9 | Multiple signals (doublets, triplets) |

| ¹H | Isopropyl CH | Multiplet | |

| ¹H | Isopropyl CH₃ | Doublet | |

| ¹³C | Carboxylic Carbonyl (-C OOH) | ~165-185 | Singlet |

| ¹³C | Aromatic Carbons | ~110-160 | Multiple signals |

| ¹³C | Isopropyl Carbons | ~20-70 | Multiple signals |

Development and Application of Isotopically Labeled Analogues (e.g., Torsemide-d7 Carboxylic Acid)

Isotopically labeled analogues are critical tools in modern analytical chemistry, particularly for quantitative analysis in pharmacokinetic and metabolic studies. The development of Torsemide-d7 Carboxylic Acid, a deuterated version of the metabolite, serves this essential purpose. pharmaffiliates.com In this analogue, seven hydrogen atoms on the isopropyl group are replaced with deuterium (B1214612) atoms.

The primary application of Torsemide-d7 Carboxylic Acid is as an internal standard for quantification using mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.com Because deuterium substitution results in a higher mass, the labeled compound can be easily distinguished from the naturally occurring (unlabeled) this compound by the mass spectrometer. However, its chemical properties and chromatographic retention time are nearly identical to the unlabeled analyte.

This allows for highly accurate and precise quantification of this compound in complex biological matrices such as plasma or urine. The internal standard is added at a known concentration to the sample at the beginning of the analytical process. Any sample loss during extraction or variation in instrument response will affect both the analyte and the internal standard equally, allowing the ratio of their signals to be used for reliable calculation of the analyte's concentration. The availability of such stable isotope-labeled standards is fundamental for regulatory submissions and clinical research involving the metabolism of Torsemide. pharmaffiliates.compharmaffiliates.com

The table below outlines the key properties of this compound and its deuterated analogue.

| Property | This compound | Torsemide-d7 Carboxylic Acid |

| CAS Number | 113844-99-8 chromatoscientific.com | N/A |

| Molecular Formula | C₁₆H₁₈N₄O₅S chromatoscientific.com | C₁₆H₁₁D₇N₄O₅S pharmaffiliates.com |

| Molecular Weight | 378.4 g/mol chromatoscientific.com | 385.45 g/mol pharmaffiliates.com |

| Primary Use | Reference standard, metabolite analysis | Internal standard for quantitative analysis |

Comparative Research, Emerging Concepts, and Future Research Trajectories

Comparative Analysis with Carboxylic Acid Metabolites of Other Loop Diuretics (e.g., Furosemide (B1674285) Carboxylic Acid, Bumetanide Carboxylic Acid)

Torsemide (B1682434) Carboxylic Acid, also known as M5, is the inactive primary metabolite of the loop diuretic torsemide, formed through the oxidation of the tolyl methyl group. nih.govnih.gov To understand its profile, a comparative analysis with the carboxylic acid metabolites of other prominent loop diuretics, such as furosemide and bumetanide, is instructive. While all three parent drugs act on the Na+-K+-2Cl- carrier in the thick ascending limb of the loop of Henle, their metabolic pathways and the characteristics of their metabolites differ. nih.gov

Furosemide's primary metabolite is 4-chloro-5-sulfamoyl anthranilic acid (CSA), which results from the cleavage of the furosemide side chain. researchgate.net Bumetanide is metabolized into several compounds, including Bumetanide Carboxylic Acid. researchgate.net A key distinction lies in their contribution to the parent drug's activity; Torsemide Carboxylic Acid is pharmacologically inactive, whereas some metabolites of other diuretics may retain a degree of activity. nih.gov

The pharmacokinetic profiles of the parent drugs also influence metabolite formation and excretion. Torsemide has a higher bioavailability (around 80%) and a longer half-life compared to furosemide. nih.govnih.govthe-hospitalist.org Torsemide undergoes extensive hepatic metabolism, with only about 20-25% of the dose excreted unchanged in the urine, while the majority appears as metabolites, with this compound (M5) being the most abundant, accounting for approximately 44% of the recovered amount in urine. nih.govnih.gov

| Attribute | This compound (M5) | Furosemide Carboxylic Acid (CSA) | Bumetanide Carboxylic Acid |

|---|---|---|---|

| Parent Drug | Torsemide | Furosemide | Bumetanide |

| Formation Pathway | Oxidation of the tolyl methyl group. nih.govresearchgate.net | Cleavage of the furan (B31954) ring side chain. researchgate.net | Oxidation of the butyl side chain. researchgate.net |

| Pharmacological Activity | Inactive. nih.gov | Considered inactive. | Largely inactive. |

| Relative Abundance in Urine (% of Dose) | ~44%. nih.gov | Variable, parent drug is largely excreted unchanged or as a glucuronide. nih.gov | One of several metabolites. |

Exploration of Carboxylic Acid Bioisosteres in Drug Design and Metabolism Studies

The carboxylic acid functional group is a key component in many pharmacologically active compounds, as it can form strong electrostatic and hydrogen bond interactions with biological targets. nih.gov However, this moiety can also present challenges, including metabolic instability, potential toxicity, and limited ability to cross biological membranes. nih.gov In drug design, bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—are often explored to replace the carboxylic acid group to circumvent these drawbacks. researchgate.net

The study of this compound underscores the metabolic fate of a methyl group on an aromatic ring being oxidized to a carboxylic acid. This metabolic pathway is a common consideration in drug development. Medicinal chemists often use bioisosteric replacement as a strategy to block such metabolic pathways, thereby improving a drug's pharmacokinetic profile. drughunter.com

Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids. nih.govdrughunter.com Tetrazoles, for instance, have a pKa value similar to carboxylic acids, allowing them to mimic the acidic nature and binding interactions, but with different lipophilicity and metabolic stability. drughunter.com The choice of a bioisostere is highly context-dependent, and a range of options must often be screened to find a suitable replacement that maintains activity while improving drug-like properties. nih.gov

| Group | Typical pKa Range | Key Characteristics |

|---|---|---|

| Carboxylic Acid | ~4–5 | Strong H-bond donor/acceptor; often ionized at physiological pH. drughunter.com |

| Tetrazole | ~4.5–4.9 | Similar acidity to carboxylic acids; more lipophilic but not necessarily more permeable. drughunter.com |

| Sulfonamide | ~9–10 | Weaker acid; increased lipophilicity and metabolic stability. drughunter.com |

| Hydroxamic Acid | ~8–9 | Moderately acidic; strong metal-chelating properties. nih.gov |

Advanced Environmental Risk Assessment and Remediation Strategies for Pharmaceutical Metabolites

Pharmaceuticals and their metabolites are recognized as emerging environmental contaminants. nih.gov The environmental risk assessment (ERA) for drugs often focuses on the parent compound, but metabolites can be equally or more persistent and pose their own ecological risks. nih.govresearchgate.net this compound is a relevant case study, as it is the major, inactive metabolite of a widely prescribed drug. nih.govnih.gov

Studies have detected both torsemide and its metabolites in wastewater treatment plant (WWTP) samples and surface waters. nih.gov Notably, this compound (referred to as TP 378a in environmental studies) was one of the most frequently detected transformation products and was found to be less susceptible to microbial degradation in lab experiments than its precursor, hydroxytorasemide. nih.gov This suggests a potential for persistence and accumulation in aquatic environments, with estimated concentrations in some wastewater matrices reaching up to 1 μg/L. nih.gov An advanced ERA must therefore consider the fate, behavior, and ecotoxicity of such metabolites, not just the parent drug. nih.gov

Remediation of water contaminated with active pharmaceutical ingredients (APIs) and their metabolites is a growing challenge. researchgate.net Conventional wastewater treatment is often insufficient for their complete removal. watertechonline.com Advanced strategies are being developed and implemented, including:

Advanced Oxidation Processes (AOPs): These methods, including UV oxidation, use powerful oxidizing agents like hydroxyl radicals to break down complex organic molecules like this compound into simpler, less harmful substances. watertechonline.comenviolet.com

Activated Carbon Adsorption: This process uses the high porosity and large surface area of activated carbon to adsorb and remove organic contaminants from water. However, its effectiveness can vary depending on the specific chemical properties of the metabolite. watertechonline.com

Electrochemical Oxidation: This technique applies electricity to specialized catalysts to generate oxidants that can mineralize organic pollutants, offering a high-efficiency treatment method without producing solid waste. watertechonline.com

Investigation of Potential for Biomarker Utility in Specific Clinical or Environmental Contexts (Despite Inactivity)

Although this compound is pharmacologically inactive, its presence and concentration can serve as a valuable biomarker in specific contexts. nih.gov

In an environmental setting, the detection of this compound in surface water or WWTP effluent can act as a specific indicator of contamination from human pharmaceutical use. nih.gov Because it is a major metabolite, its presence confirms the consumption and subsequent excretion of torsemide within a given population. Monitoring its concentration can help assess the load of human-derived contaminants in the water cycle and evaluate the efficiency of WWTPs in removing pharmaceutical residues. nih.gov Its relative persistence compared to other metabolites makes it a potentially reliable tracer for torsemide pollution. nih.gov

In a clinical research context, while not used for therapeutic monitoring, the ratio of this compound to the parent drug or other metabolites in urine could serve as a biomarker for the activity of specific metabolic pathways. The metabolism of torsemide to its metabolites is primarily handled by cytochrome P450 enzymes, specifically CYP2C8 and CYP2C9. researchgate.net Therefore, quantifying the urinary excretion of this compound could provide insights into an individual's metabolic phenotype, potentially identifying variations in enzyme function due to genetic polymorphisms or drug-drug interactions.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Comprehensive Metabolite Research

A complete understanding of the lifecycle and impact of a drug metabolite like this compound requires a systems-biology approach, integrating advanced "omics" technologies. researchdeliver.com

Metabolomics , the large-scale study of small molecules or metabolites, is essential for this research. researchdeliver.com Using high-resolution analytical techniques like liquid chromatography-mass spectrometry (LC-MS), metabolomics can simultaneously identify and quantify a wide array of compounds in biological (e.g., plasma, urine) and environmental (e.g., water) samples. nih.gov This allows for a comprehensive profiling of a drug's metabolic pathway, clearly identifying major and minor metabolites like this compound, tracking their formation over time, and discovering previously unknown transformation products. nih.govnih.gov

Proteomics , the study of the entire protein complement of an organism, provides complementary information. researchdeliver.commetwarebio.com In the context of drug metabolism, proteomics can identify the specific enzymes (e.g., CYP450 isoforms) responsible for the formation of this compound. researchgate.net It can also be used to investigate if the parent drug or its metabolites cause any unintended changes in protein expression, which could reveal mechanisms of action or off-target effects. metwarebio.commetwarebio.com

By integrating proteomics and metabolomics data, researchers can build a comprehensive model of how torsemide is processed in the body and its fate in the environment. nih.gov This multi-omics approach connects the presence of a metabolite to the function of specific proteins, providing a deeper understanding of drug disposition, drug-induced toxicity, and the environmental impact of pharmaceutical waste. nih.govnih.gov

Q & A

Q. What is the role of torsemide’s carboxylic acid metabolite (M5) in pharmacokinetic studies, and how is its biological inactivity confirmed experimentally?

Torsemide undergoes hepatic metabolism to form the carboxylic acid derivative M5, which is pharmacologically inactive . To confirm inactivity, researchers typically compare the bioactivity of torsemide and M5 using in vitro receptor-binding assays (e.g., Na⁺-K⁺-2Cl⁻ cotransporter inhibition in kidney cells) and in vivo diuretic response models in rodents. Pharmacokinetic studies measure plasma concentrations of M5 via LC-MS/MS to assess its clearance and half-life relative to torsemide .

Q. What analytical methods are recommended for quantifying torsemide and its metabolites in biological samples?

High-performance liquid chromatography (HPLC) with UV detection at 288 nm is standard for torsemide quantification, as per USP guidelines . For metabolite profiling, LC-MS/MS is preferred due to its sensitivity in distinguishing M5 (carboxylic acid metabolite) from active metabolites like M1 and M3 . System suitability parameters (e.g., tailing factor ≤1.5, RSD ≤2.0%) ensure reproducibility .

Q. How does the carboxylic acid functional group in torsemide influence its mechanism of action compared to other loop diuretics?

Torsemide’s carboxylic acid moiety enhances binding affinity to the Na⁺-K⁺-2Cl⁻ cotransporter in the thick ascending limb of the loop of Henle. This is validated using in silico molecular docking studies comparing torsemide’s structure-activity relationship with furosemide (a sulfonamide derivative). Experimental assays measuring diuretic potency in animal models (e.g., urine output in rats) further differentiate torsemide’s efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical outcomes between torsemide and furosemide observed in retrospective vs. prospective studies?

Retrospective analyses, such as the PROTECT trial, suggest torsemide may not improve mortality despite better bioavailability . To address confounding variables (e.g., regional prescribing biases), advanced methodologies include:

- Propensity score matching to balance baseline characteristics between torsemide and furosemide cohorts.

- Sensitivity analyses adjusting for unmeasured variables (e.g., post-discharge diuretic adjustments).

- Randomized controlled trials (RCTs) with pre-specified endpoints (e.g., 150-day mortality) to eliminate selection bias .

Q. What experimental strategies ensure accurate impurity profiling of torsemide in pharmacokinetic studies?

USP guidelines recommend HPLC with a C18 column (L1 packing) and mobile phase buffered to pH 4.0 for detecting impurities like Related Compound A and E . Advanced approaches include:

- Forced degradation studies (acid/base hydrolysis, oxidation) to identify degradation products.

- Mass spectral libraries to cross-reference impurities with known torsemide metabolites.

- Dissolution testing (e.g., 0.1 N HCl medium) to correlate impurity levels with bioavailability .

Q. How can molecular docking studies predict interactions between torsemide’s metabolites and off-target proteins?

Using Schrödinger’s Protein Preparation Wizard, researchers dock torsemide and its metabolites (e.g., M5) into protein structures (e.g., Mcl-1 anti-apoptotic protein, PDB ID 3WIX). The deprotonated carboxylic acid group of M5 is modeled to assess hydrogen-bonding interactions. In vitro validation via surface plasmon resonance (SPR) measures binding kinetics to confirm computational predictions .

Methodological Considerations

- Chromatographic Validation : Always include system suitability tests (RSD ≤2.0%) and internal standards (e.g., deuterated torsemide) for LC-MS/MS .

- Clinical Trial Design : Use adaptive trial designs to account for torsemide’s variable hepatic metabolism in patients with renal impairment .

- Data Contradiction Analysis : Apply multivariable regression models to isolate torsemide’s effect from covariates like heart failure severity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.